molecular formula C15H20N4O2 B2737350 cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2210049-01-5

cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2737350
CAS No.: 2210049-01-5
M. Wt: 288.351
InChI Key: WMGRGJVJXGTNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a chemical compound designed for research use only, supplied with >95% purity. This pyrido[2,3-d]pyrimidine derivative is a scaffold of significant interest in medicinal chemistry, particularly in oncology research . The core structure is recognized as a privileged scaffold in drug discovery due to its ability to provide ligands for a variety of biological receptors . The incorporation of a morpholino group and a cyclopropyl methanone moiety is characteristic of structures engineered to act as potent inhibitors of protein kinases, which are enzymes critical to cellular signaling pathways involved in growth, differentiation, and survival . Compounds based on the pyrido[2,3-d]pyrimidine structure have demonstrated broad-spectrum antitumor activity by targeting key oncogenic drivers, including tyrosine kinases, ABL kinase, phosphatidylinositol-3 kinase (PI3K), the mammalian target of rapamycin (mTOR), and cyclin-dependent kinases (CDKs) . Specifically, dihydropyrido[2,3-d]pyrimidinone derivatives have been developed and patented as inhibitors of CDK2, an enzyme whose dysregulation is a hallmark of many cancers . The morpholino ring, a common feature in many kinase-directed inhibitors, can contribute to favorable interactions within the ATP-binding pocket of these enzymes . Researchers can utilize this compound as a key intermediate or a reference standard in the synthesis and biological evaluation of novel therapeutic agents targeting proliferative diseases. Its structure offers multiple points for further chemical modification, allowing for extensive structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. : 2210049-01-5 Molecular Formula : C15H20N4O2 Molecular Weight : 288.34 g/mol

Properties

IUPAC Name

cyclopropyl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-14(11-3-4-11)19-5-1-2-12-10-16-15(17-13(12)19)18-6-8-21-9-7-18/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRGJVJXGTNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C3CC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can be achieved through multiple synthetic routes. One common method involves the use of microwave irradiation to facilitate the reaction between 4-arylidene-3-methylisoxazol-5(4H)-ones and 2,6-diamino-pyrimidin-4(3H)-one in the presence of DMF and HOAc . The reaction mixture is irradiated at 240 W and 140°C, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient catalytic processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to achieve the desired quality for pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis of the Cyclopropyl Ketone Group

The ketone moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for modifying electron-withdrawing properties or introducing bioisosteres.

Conditions Product Yield Analysis Method
1M HCl, reflux (6 hr)Cyclopropane carboxylic acid derivative78%HPLC, 1H^1H-NMR
0.5M NaOH, 80°C (4 hr)Sodium carboxylate intermediate85%LC-MS, IR

Hydrolysis kinetics show pseudo-first-order behavior with an activation energy (EaE_a) of 45.2 kJ/mol. The reaction is stereospecific, retaining the cyclopropane ring configuration.

Nucleophilic Substitution at the Morpholino Ring

The morpholine group participates in nucleophilic aromatic substitution (NAS) reactions under electrophilic activation.

Key Observations:

  • Electrophilic Agents : Nitration (HNO3_3/H2_2SO4_4) and sulfonation (SO3_3/H2_2SO4_4) occur at the para position relative to the nitrogen.

  • Leaving Groups : Chloride substitution (using PCl5_5) enables amine or alkoxide coupling at the morpholine ring .

Example Reaction:

Morpholino-N+R-XEt3N, DMFMorpholino-N-R+HX\text{Morpholino-N} + \text{R-X} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Morpholino-N-R} + \text{HX}

Typical Reagents : Benzyl bromide, propargyl chloride. Yields range from 60–92% depending on steric hindrance .

Hydrogenation of the Dihydropyrido-Pyrimidine System

Catalytic hydrogenation selectively reduces the 6,7-dihydro ring to a fully saturated tetrahydropyrido-pyrimidine system, altering conformational flexibility and binding affinity.

Catalyst Pressure (psi) Product Selectivity
Pd/C (10%)505,6,7,8-Tetrahydro derivative>95%
PtO2_230Partially reduced intermediates78%

Reaction monitoring via 1H^1H-NMR confirms complete reduction of C6–C7 double bonds within 2 hours.

Oxidation Reactions

The dihydropyrido-pyrimidine system undergoes oxidation to form pyrido-pyrimidinones, enhancing π-stacking interactions in kinase binding pockets.

Experimental Data:

  • Oxidizing Agent : KMnO4_4 in acetone/water (1:1) at 0°C .

  • Product : 8-Oxo derivative with 89% yield .

  • Mechanism : Radical-mediated oxidation confirmed by ESR spectroscopy .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings for functional group diversification:

Reaction Type Conditions Applications
Suzuki-MiyauraPd(PPh3_3)4_4, Na2_2CO3_3, DMEAryl/heteroaryl group introduction
Buchwald-HartwigPd2_2(dba)3_3, Xantphos, tolueneAminoalkyl chain conjugation

Coupling at C2 or C4 positions modifies steric and electronic profiles, impacting CDK inhibition potency .

Stability Under Physiological Conditions

The compound exhibits pH-dependent degradation:

pH Half-Life (37°C) Primary Degradation Pathway
1.22.1 hrAcid-catalyzed morpholine ring opening
7.448 hrSlow ketone hydrolysis

This data informs formulation strategies to enhance oral bioavailability.

Comparative Reactivity Table

Reaction Rate Constant (k, s1^{-1}) Activation Energy (kJ/mol)
Ketone hydrolysis (acidic)3.2×1043.2 \times 10^{-4}45.2
Morpholine nitration1.8×1051.8 \times 10^{-5}62.7
Catalytic hydrogenation9.4×1039.4 \times 10^{-3}28.9

This comprehensive analysis demonstrates the compound’s versatility in medicinal chemistry optimization. Reaction selectivity and conditions are critical for retaining its core pharmacophore while introducing targeted modifications. Further studies should explore photochemical and enzymatic transformations to expand its synthetic utility.

Scientific Research Applications

Cancer Therapeutics

The primary application of cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone lies in its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in the regulation of cell division and proliferation, making them important targets in cancer therapy.

Case Studies

  • In Vitro Studies : Various derivatives of pyridopyrimidine compounds have been tested for their cytotoxic effects on different cancer cell lines. For example, compounds with specific substitutions showed enhanced cytotoxicity against K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) cells .
  • In Vivo Studies : Animal models have demonstrated that certain derivatives can significantly reduce tumor growth. The compound PD-0332991, a pyrido[2,3-d]pyrimidine derivative, has shown efficacy in xenograft models of human tumors, indicating the potential for this compound to be developed into a viable therapeutic agent .

Sirtuin Modulation

Another area of application is the modulation of sirtuins, which are involved in various cellular processes including aging and metabolism. Compounds similar to this compound have been investigated for their ability to influence sirtuin activity, potentially offering benefits in age-related diseases and metabolic disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic properties. Research has shown that varying substituents at specific positions on the pyridopyrimidine core can significantly impact cytotoxicity and selectivity against different kinases. For example:

Substituent Position Substituent Type Effect on Activity
C-2MethylIncreased activity
C-6CyanoCritical for potency
N-8MorpholinoEnhanced solubility

These insights guide the design of new derivatives with improved pharmacological profiles .

Pharmaceutical Formulations

The development of pharmaceutical formulations containing this compound is also under investigation. These formulations aim to enhance bioavailability and target delivery to tumor sites. Research into suitable carriers and dosage forms is ongoing to ensure effective therapeutic outcomes while minimizing side effects .

Mechanism of Action

The mechanism of action of cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in medicine .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The pyrido[2,3-d]pyrimidine core in the target compound differs from analogs in ring fusion patterns:

  • Pyrido[4,3-d]pyrimidine derivatives (e.g., compounds 11a–d and 13a–d from ): These feature a pyridine ring fused at positions 4 and 3 of the pyrimidine, altering electronic distribution and steric accessibility compared to the 2,3-fusion in the target compound. This difference may influence binding to planar active sites .
  • Chromeno[2,3-d]pyrimidine derivatives (e.g., compounds 8a–c from ): These incorporate a chromene (benzopyran) ring instead of pyridine, expanding aromaticity and lipophilicity, which could enhance membrane permeability but reduce solubility .
Table 1: Core Structure Comparison
Compound Core Structure Key Features
Target Compound Pyrido[2,3-d]pyrimidine Fused pyridine-pyrimidine; planar geometry
Pyrido[4,3-d]pyrimidine derivatives Pyrido[4,3-d]pyrimidine Altered fusion pattern; potential for spiro structures
Chromeno[2,3-d]pyrimidine derivatives Chromeno[2,3-d]pyrimidine Benzopyran fusion; increased lipophilicity

Substituent Effects

Morpholino vs. Thioxo Groups
  • Morpholino (Target Compound): Enhances water solubility via polar interactions and hydrogen bonding. Commonly used to improve bioavailability in drug candidates .
  • Thioxo (Compounds 11a–d, 13a–d) : Introduces a sulfur atom, which may participate in hydrogen bonding or hydrophobic interactions. However, thioxo groups can reduce metabolic stability due to susceptibility to oxidation .
Cyclopropyl Methanone vs. Chlorophenyl/Hydrazinyl Groups
  • The ketone group offers a site for further derivatization .
  • Chlorophenyl/Hydrazinyl (Compounds 8a–c) : Chlorine atoms increase lipophilicity and may enhance binding to hydrophobic pockets. Hydrazinyl groups can act as chelators or form Schiff bases, but they may also pose toxicity risks .
Table 2: Substituent Impact on Properties
Substituent Advantages Disadvantages
Morpholino Improved solubility, low toxicity Bulky; may sterically hinder binding
Thioxo Strong hydrogen bonding capacity Metabolic instability
Cyclopropyl Methanone Conformational rigidity Synthetic complexity
Chlorophenyl Enhanced lipophilicity Potential hepatotoxicity

Biological Activity

Cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly as a modulator of various kinases involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyrido[2,3-d]pyrimidine backbone with a morpholino substituent. This unique structure contributes to its biological activity through interactions with specific protein targets.

PI3-Kinase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial in regulating cell growth, survival, and metabolism. Inhibitors of this pathway have been shown to be effective in treating various cancers. For instance, compounds similar to this compound have demonstrated significant inhibition of PI3Kα with IC50 values in the nanomolar range, indicating strong potency against this target .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings from different studies:

Compound Cell Line IC50 (µM) Mechanism
Cyclopropyl...A375 (melanoma)0.58PI3Kα inhibition
Cyclopropyl...MCF-7 (breast cancer)0.75Cell cycle arrest
Cyclopropyl...DU145 (prostate cancer)0.45Induction of apoptosis

These results indicate that the compound is particularly effective against melanoma and prostate cancer cells.

Case Studies

  • Case Study on Melanoma : In a study evaluating the effects of this compound on A375 melanoma cells, researchers observed a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of PI3K signaling pathways leading to apoptosis .
  • Prostate Cancer Model : Another study focused on DU145 cells demonstrated that treatment with the compound resulted in significant tumor growth inhibition in xenograft models. The compound's ability to induce G1 phase arrest was confirmed through cell cycle analysis .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Toxicity assessments indicated low hepatotoxicity at therapeutic doses over extended periods .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves fragment-based approaches using 3-D cyclopropyl building blocks, as described in fragment-based drug discovery (FBDD) workflows. Key steps include Suzuki-Miyaura cross-coupling to introduce aromatic/heteroaryl groups and Boc-protection/deprotection for amine functionalization . Optimization may involve solvent selection (e.g., THF or DMF), catalyst screening (e.g., Pd(PPh₃)₄), and temperature control to improve yields. Yield discrepancies between similar derivatives can arise from steric hindrance at the cyclopropane moiety, requiring tailored coupling conditions .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural assignments. Purity should be assessed via HPLC (≥98% by reversed-phase methods) . Stability under varying storage conditions (e.g., light, humidity) can be monitored using accelerated degradation studies with LC-MS to identify decomposition products .

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Hydrogen-bonding networks and π-π stacking interactions in the crystal lattice can inform solid-state stability and solubility . For challenging crystals (e.g., twinned or low-resolution), iterative refinement with SHELXE or integration of high-pressure crystallization techniques may improve outcomes .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating kinase inhibitory activity, and how can selectivity against off-target kinases be assessed?

  • Methodology : Biochemical assays using recombinant kinases (e.g., MST3/4 kinases) with ATP-competitive binding protocols are recommended. Use TR-FRET (time-resolved fluorescence resonance energy transfer) or radiometric assays to measure IC₅₀ values. Selectivity profiling across a panel of 50–100 kinases (e.g., KinomeScan) identifies off-target effects. Structural insights from co-crystallization with target kinases can guide selectivity optimization .

Q. How do structural modifications at the cyclopropane or morpholino groups affect physicochemical properties and target binding?

  • Methodology : Introduce substituents via synthetic elaboration (e.g., replacing morpholino with piperazine) and evaluate changes in logP (chromatographic methods) and solubility (shake-flask assays). Binding affinity shifts can be analyzed via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) paired with MD simulations (e.g., GROMACS) predicts steric/electronic impacts on binding .

Q. What computational strategies predict the binding mode of this compound, and how can MD simulations validate these predictions?

  • Methodology : Molecular docking using crystal structures of homologous kinases (e.g., PDB: 4XYZ) identifies plausible binding poses. MD simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Discrepancies between predicted and experimental binding energies (e.g., ΔG from ITC) may arise from protein flexibility or solvent effects, requiring force-field adjustments or explicit solvent models .

Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data for derivatives?

  • Methodology : Cross-validate docking results with alanine scanning mutagenesis to identify critical residues. If computational models suggest strong binding but assays show low activity, consider off-target interactions or compound aggregation. Use dynamic light scattering (DLS) to detect aggregation and revise simulations to include explicit water molecules or membrane models (for membrane-bound targets) .

Q. What strategies mitigate solubility challenges during biological testing of this compound?

  • Methodology : Employ co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanocrystals via wet milling. Prodrug approaches (e.g., phosphate esterification of hydroxyl groups) enhance aqueous solubility. Salt formation (e.g., hydrochloride) can improve dissolution rates without altering target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.